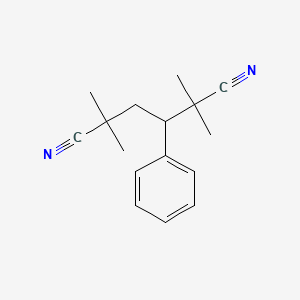
2,2,5,5-Tetramethyl-3-phenylhexanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5,5-Tetramethyl-3-phenylhexanedinitrile is an organic compound with the molecular formula C16H22N2 It is characterized by the presence of two nitrile groups (-CN) attached to a hexane backbone, which is further substituted with four methyl groups and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-3-phenylhexanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a suitable nitrile precursor with a phenyl-substituted alkyl halide in the presence of a strong base. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C) to facilitate the reaction.
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Catalyst/Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Setup: Large reactors equipped with temperature control and stirring mechanisms.
Product Isolation: Techniques such as distillation, crystallization, or chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
2,2,5,5-Tetramethyl-3-phenylhexanedinitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diamines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
2,2,5,5-Tetramethyl-3-phenylhexanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,5,5-Tetramethyl-3-phenylhexanedinitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
2,2,5,5-Tetramethyl-3-hexanone: Similar in structure but lacks the phenyl group and nitrile functionalities.
2,2,5,5-Tetramethyl-3-phenylpentanenitrile: Similar but with a shorter carbon chain.
Uniqueness
2,2,5,5-Tetramethyl-3-phenylhexanedinitrile is unique due to its combination of nitrile groups, phenyl substitution, and specific carbon backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
特性
CAS番号 |
194415-74-2 |
|---|---|
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC名 |
2,2,5,5-tetramethyl-3-phenylhexanedinitrile |
InChI |
InChI=1S/C16H20N2/c1-15(2,11-17)10-14(16(3,4)12-18)13-8-6-5-7-9-13/h5-9,14H,10H2,1-4H3 |
InChIキー |
KVQMILOAKTXJCA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(C1=CC=CC=C1)C(C)(C)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)
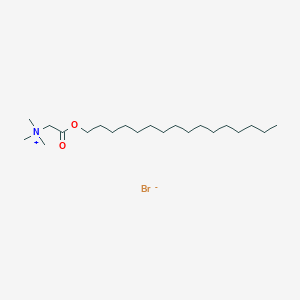
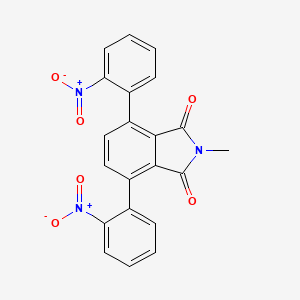
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B12566854.png)
![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
![2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol](/img/structure/B12566864.png)
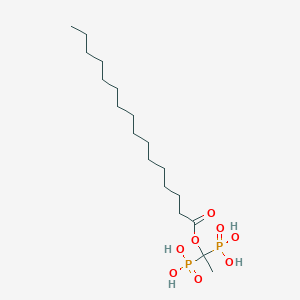
![1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene](/img/structure/B12566876.png)
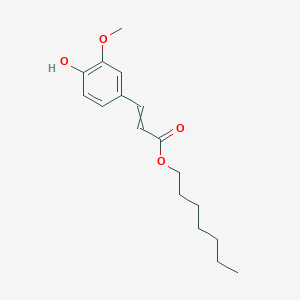
![4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane](/img/structure/B12566895.png)
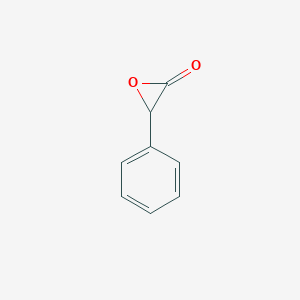
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine](/img/structure/B12566915.png)
![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)
